Structural Differentiation from Patent-Exemplified AChE Inhibitor I-2 (BDBM231517)
The target compound differs from the most potent exemplified compound I-2 (BDBM231517, IC50 = 80 nM on mouse AChE) by the replacement of the 2-fluorobenzyl-piperidine-isoindole-dione substructure with a thiophen-2-ylmethyl group directly attached to the sulfamoyl nitrogen. This substitution reduces molecular weight from ~555 Da (I-2) to 430.5 Da and eliminates the basic piperidine nitrogen, which is expected to alter both AChE binding kinetics and blood-brain barrier penetration. [1] [2]
| Evidence Dimension | Ligand structure and molecular weight vs. patent lead compound |
|---|---|
| Target Compound Data | C20H18N2O5S2, MW 430.50 Da; contains thiophen-2-ylmethyl-sulfamoyl-phenylacetamide core |
| Comparator Or Baseline | Compound I-2 (BDBM231517): SMILES Fc1ccccc1CN1CCC(CCN2C(=O)c3cc4OCOc4cc3C2=O)CC1, MW ~555 Da; contains 2-fluorobenzyl-piperidine-isoindole-dione core |
| Quantified Difference | MW difference ~125 Da; absence of basic piperidine nitrogen in target compound |
| Conditions | Structural comparison based on U.S. Patent 9,346,818 and BindingDB entry 8048 |
Why This Matters
The lower molecular weight and absence of a basic amine may improve CNS penetration and reduce off-target aminergic receptor binding, directly impacting in vivo efficacy and safety profile for Alzheimer's research.
- [1] Bai, H.; Zhao, X.; Zhong, J.; Gong, Y.; Zhu, Q.; Liu, X.; Zheng, X.; Liu, L. Benzodioxole derivative and preparation method and use thereof. U.S. Patent 9,346,818, May 24, 2016. View Source
- [2] BindingDB. BDBM231517 (US9346818, I-2). Acetylcholinesterase (Mus musculus) IC50 = 80 nM. Entry ID 8048. View Source
